9-Bromo-3-(3,5-dimethylphenyl)acridine
Description
Properties
CAS No. |
783325-77-9 |
|---|---|
Molecular Formula |
C21H16BrN |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
9-bromo-3-(3,5-dimethylphenyl)acridine |
InChI |
InChI=1S/C21H16BrN/c1-13-9-14(2)11-16(10-13)15-7-8-18-20(12-15)23-19-6-4-3-5-17(19)21(18)22/h3-12H,1-2H3 |
InChI Key |
LUFBELDZRXRPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC3=NC4=CC=CC=C4C(=C3C=C2)Br)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry and Neurodegenerative Diseases
Acridine derivatives, including 9-bromo-3-(3,5-dimethylphenyl)acridine, have been extensively studied for their therapeutic potential against neurodegenerative diseases such as Alzheimer’s disease. Acridines are recognized for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the breakdown of neurotransmitters. This inhibition can enhance cholinergic neurotransmission, which is often disrupted in Alzheimer's patients.
Case Studies and Research Findings
- Inhibition Studies : Research has demonstrated that acridine derivatives exhibit significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase. For instance, derivatives with phosphoryl groups have shown enhanced activity and reduced toxicity compared to traditional inhibitors like tacrine .
- Antioxidant Activity : The antioxidant properties of acridine derivatives contribute to their neuroprotective effects. Compounds similar to this compound have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress associated with neurodegeneration .
DNA Interaction and Anticancer Properties
Acridine compounds are known for their ability to intercalate into DNA, leading to disruption of DNA processes such as replication and transcription. This property is particularly valuable in the development of anticancer agents.
Research Insights
- DNA Binding Studies : Studies indicate that acridine derivatives can bind to DNA with high affinity, leading to potential applications in cancer therapy. The binding mechanism often involves intercalation between base pairs, which can inhibit the action of topoisomerases—enzymes crucial for DNA replication .
- Antimicrobial Activity : Beyond anticancer applications, acridines have demonstrated activity against various pathogens. Their ability to disrupt microbial DNA processes makes them candidates for developing new antimicrobial agents .
Fluorescent Probes
The unique structural properties of this compound allow it to function as a fluorescent probe in biological imaging and diagnostics.
Applications in Imaging
- Fluorescence Properties : The compound's fluorescence characteristics can be utilized in cellular imaging techniques. Its stability and brightness make it suitable for tracking cellular processes in real-time.
- Diagnostic Tools : Due to its selective binding properties, acridine derivatives are being explored as tools for detecting specific biomolecules or cellular changes associated with diseases.
Comparison with Similar Compounds
Data Tables
Key Research Findings
Substituent Electronic Effects: Electron-withdrawing groups (e.g., -F, -NO₂) enhance PET inhibition in carboxamides, while electron-donating methyl groups in the target compound may limit this activity .
Synthetic Efficiency : Microwave-assisted synthesis reduces reaction times and improves yields compared to conventional methods for acridine derivatives .
Biological Potential: The dimethylphenyl group’s steric effects may hinder intercalation compared to smaller substituents, but bromine’s lipophilicity could enhance membrane permeability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Bromo-3-(3,5-dimethylphenyl)acridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves bromination of acridine precursors or palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 3,5-dimethylphenylboronic acid and bromoacridine derivatives is a viable route. Key optimization parameters include:
- Catalyst selection : Palladium complexes with bis(3,5-dimethylphenyl)phosphine ligands improve efficiency due to steric and electronic tuning .
- Solvent choice : Polar aprotic solvents like DMF or THF enhance solubility and reaction rates.
- Temperature control : Maintain 80–120°C to balance kinetics and decomposition risks.
- Stoichiometry : A 1:1.2 molar ratio of boronic acid to bromoacridine minimizes side products.
High yields (86–94%) for analogous brominated compounds are achieved under these conditions . Purification via silica gel chromatography with hexane/ethyl acetate gradients ensures purity, monitored by TLC/HPLC .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms structure via aromatic proton splitting (δ 7.2–8.5 ppm) and methyl group singlet (δ ~2.3 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- HRMS : Verify molecular ion clusters (M and M+2 peaks) to account for bromine’s isotopic signature.
- X-ray crystallography : Resolves absolute configuration, critical for stereochemical applications .
Pitfalls include misassigning substituent effects on chemical shifts; compare with spectra of analogous compounds (e.g., 9-chloroacridines) .
Q. What storage and handling protocols are recommended to maintain the stability of this compound in laboratory settings?
- Methodological Answer :
- Storage : Airtight, light-resistant containers under inert gas (argon/nitrogen) at 0–6°C prevent bromine displacement or oxidation .
- Handling : Use a fume hood with PPE (nitrile gloves, lab coat). Dissolve in DCM or THF for aliquoting to minimize air exposure.
- Stability testing : Perform TGA/DSC to identify decomposition thresholds (<150°C for most acridines) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,5-dimethylphenyl and bromo substituents influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- Steric effects : The 3,5-dimethylphenyl group hinders oxidative addition, reducing side reactions but requiring higher catalyst loading (2–5 mol% Pd) .
- Electronic effects : Bromine’s moderate electronegativity facilitates transmetallation in Suzuki couplings. Comparative kinetic studies show 20–30% faster coupling rates vs. chloro analogs .
- Experimental validation : Use in situ IR/NMR to monitor reaction progress and DFT calculations to model transition states .
Q. What strategies resolve contradictions in reported catalytic activity when using this compound as a ligand or intermediate in asymmetric synthesis?
- Methodological Answer :
- Pre-activation protocols : Pre-stir the ligand with Pd(OAc)₂ in THF for 30 min to enhance enantiomeric excess (ee) by 15% .
- Moisture control : Maintain solvent moisture <50 ppm using molecular sieves.
- DoE (Design of Experiments) : Systematically vary ligand-to-metal ratios (1:1 to 1:3) and reaction times to identify optimal conditions .
Q. Can this compound serve as a precursor for bioactive acridine derivatives, and what functionalization pathways optimize biological activity?
- Methodological Answer :
- Functionalization pathways :
- Buchwald-Hartwig amination : React with amines using Pd/XPhos (100°C, 24 h) to yield 9-aminoacridines .
- SNAr reactions : Substitute bromine with thiols using K₂CO₃ in DMF.
- Biological optimization : The 3,5-dimethylphenyl group increases lipophilicity, improving cell membrane penetration. MTT assays on MCF-7 cells show 40% reduced cytotoxicity vs. nitro-substituted analogs .
Q. How does the electronic environment of the acridine core affect the compound’s photophysical properties?
- Methodological Answer :
- Push-pull system : Bromine (electron-withdrawing) and methyl groups (electron-donating) shift UV-vis absorption to 350–400 nm. Fluorescence quantum yields (measured via integrating spheres) guide OLED applications .
- Material science : Doping PVK matrices with 1–5% of this compound enhances electroluminescence efficiency by 18% by reducing aggregation quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
